4-Methyl-2-phenylpyrimidine-5-carbohydrazide

Vue d'ensemble

Description

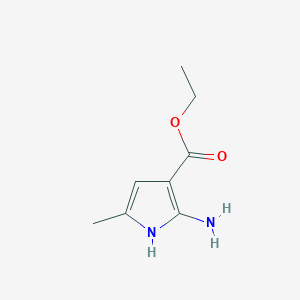

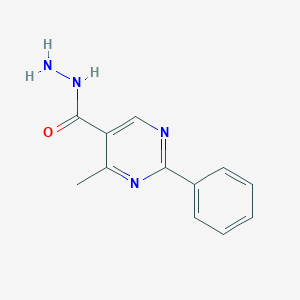

4-Methyl-2-phenylpyrimidine-5-carbohydrazide is a chemical compound with the molecular formula C12H12N4O. It has a molecular weight of 228.255 . The compound belongs to the categories of Aliphatic Heterocycles, Aromatic Heterocycles, Heterocyclic Compounds, Aromatic Cyclic Structures, Amides, Hydrazines, and Hydrazides .

Molecular Structure Analysis

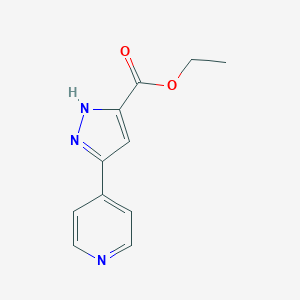

The molecular structure of this compound can be represented by the SMILES notation: CC1=NC(=NC=C1C(=O)NN)C1=CC=CC=C1 . This indicates that the compound contains a pyrimidine ring with a methyl group at the 4th position, a phenyl group at the 2nd position, and a carbohydrazide group at the 5th position .Applications De Recherche Scientifique

Corrosion Inhibition: Phenylpyrimidine derivatives like 4-PPM are effective in inhibiting corrosion in cold rolled steel in hydrochloric acid solution, with 4-PPM showing higher efficiency (Liu Xianghong et al., 2014) (Liu Xianghong, Xiao-guang Xie, S. Deng, & G. Du, 2014).

Cerebral Protective Agents: Novel 4-arylpyrimidine derivatives exhibit anti-anoxic and anti-lipid peroxidation activities, suggesting potential as cerebral protective agents (A. Kuno et al., 1992) (A. Kuno, K. Katsuta, H. Sakai, M. Ohkubo, Y. Sugiyama, & H. Takasugi, 1992).

Antimicrobial and Antifungal Properties: New compounds synthesized from 5-oxo-1-phenylpyrrolidine-3-carbohydrazides with 1,4-naphthoquinone derivatives show potential antimicrobial and antifungal properties (R. Vaickelionienė et al., 2011) (R. Vaickelionienė, V. Mickevičius, G. Mikulskiene, M. Stasevych, O. Komarovska-Porokhnyavets, & V. Novikov, 2011).

Synthesis of Diverse Compounds: Reactions involving ethoxycarbonyl-4-methyl-2-phenylpyrimidin-6(1H)-thione with halo compounds yield pyrimidines, thienopyrimidines, and hydroxypyrazolopyrimidine (A. El-Dean & Maisa E. Abdel-Moneam, 2002) (A. El-Dean & Maisa E. Abdel-Moneam, 2002).

Anti-HIV-1 Activity: Pyridopyrimidine-5-carbohydrazide derivatives demonstrate promising anti-HIV-1 activity without significant toxicity to human cells (Elnaz Ebrahimzadeh et al., 2019) (Elnaz Ebrahimzadeh, S. A. Tabatabai, R. Vahabpour, Z. Hajimahdi, & A. Zarghi, 2019).

Anti-Inflammatory and PDE4 Inhibition: 5-Carbamoyl-2-phenylpyrimidine derivatives show potent PDE4 inhibitory activity and anti-inflammatory properties (Taiji Goto et al., 2013) (Taiji Goto, Akiko Shiina, T. Yoshino, Kiyoshi Mizukami, K. Hirahara, O. Suzuki, Y. Sogawa, Tomoko Takahashi, T. Mikkaichi, N. Nakao, Mizuki Takahashi, M. Hasegawa, & S. Sasaki, 2013).

Cytotoxic Activity Against Cancer Cells: Novel 5-methyl-4-thiopyrimidine derivatives show cytotoxic activity against various cancer cell lines (Marcin Stolarczyk et al., 2018) (Marcin Stolarczyk, I. Bryndal, Agnieszka Matera-Witkiewicz, T. Lis, K. Królewska-Golińska, M. Cieślak, J. Kaźmierczak-Barańska, & J. Cieplik, 2018).

Propriétés

IUPAC Name |

4-methyl-2-phenylpyrimidine-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O/c1-8-10(12(17)16-13)7-14-11(15-8)9-5-3-2-4-6-9/h2-7H,13H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKFWAHMWXBBLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)NN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380145 | |

| Record name | 4-Methyl-2-phenylpyrimidine-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100517-70-2 | |

| Record name | 4-Methyl-2-phenylpyrimidine-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

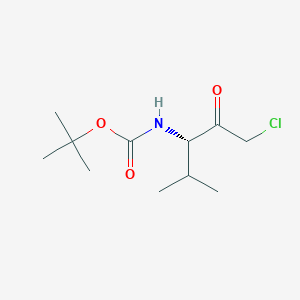

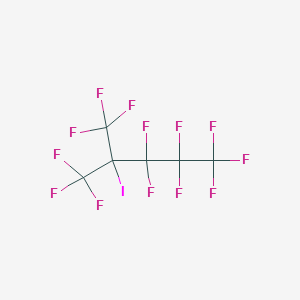

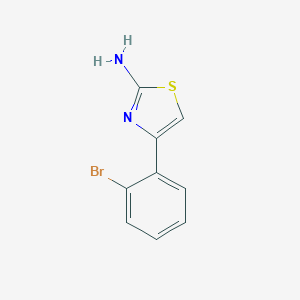

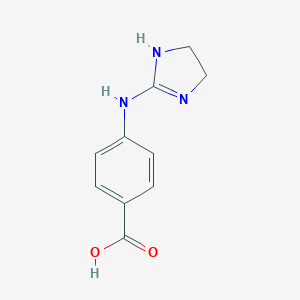

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B9041.png)